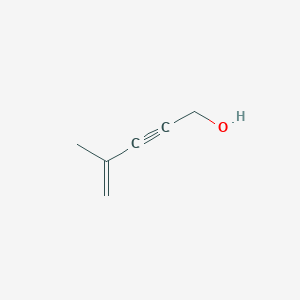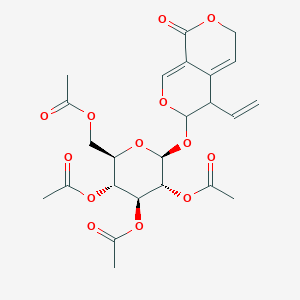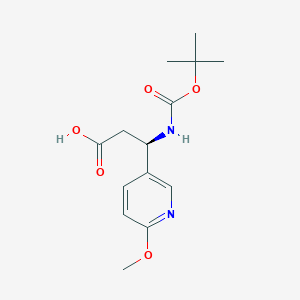
4-Fluoro-1H-inden-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis Techniques : The synthesis of 4-Fluoro-1H-inden-2(3H)-one and its derivatives often involves multicomponent reactions. For instance, a specific derivative was synthesized using 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, leading to the formation of a compound crystallizing in the monoclinic space group C2/c (Sharma et al., 2013). Another method involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile (Saeed et al., 2011).
Molecular Structure Analysis
- Crystal Structure : The molecular structure of these compounds has been explored through X-ray crystallography, revealing details like planar molecular structures and specific conformations of rings (Özbey et al., 2004).
Chemical Reactions and Properties
- Chemical Reactions : Certain derivatives of 4-Fluoro-1H-inden-2(3H)-one participate in reactions such as multicomponent synthesis involving secondary aliphatic amines (Tsukamoto et al., 2007). These reactions are crucial for the development of biologically important compounds.
Physical Properties Analysis
- Crystallography and Physical Characteristics : The crystallographic studies provide insights into aspects like molecular packing and intermolecular interactions, which are essential for understanding the physical properties of these compounds (Tu et al., 2006).
Chemical Properties Analysis
- Molecular Interactions and Chemical Behavior : Research on the chemical properties of 4-Fluoro-1H-inden-2(3H)-one derivatives includes analysis of hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO transitions, providing insights into the reactivity and electronic structure of these compounds (Najiya et al., 2014).
Aplicaciones Científicas De Investigación
Non-linear Optical Properties and Molecular Reactivity
The synthesis and characterization of heterocycle-based molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been explored for their potential in non-linear optics due to their first hyperpolarizability. These studies include analyses of their molecular stability, electrostatic potential, and reactivity, providing insights into their utility in developing new materials with specific optical properties. This research also delves into the molecule's interaction mechanisms, highlighting its potential in drug development, especially as anti-cancerous drugs (Murthy et al., 2017).
Fluorescent Molecular Systems for Ion Sensing
Research into the photophysical behavior of fluorescent molecular systems, such as N-(3-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)-benzamide, has uncovered their unique ability to sense fluoride ions. These systems exhibit dramatic changes in absorption and emission properties upon fluoride ion interaction, making them highly selective sensors for fluoride in micromolar concentrations. Such findings pave the way for developing new sensory materials for environmental and biological applications (Sarkar & Samanta, 2007).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles are of significant interest in the pharmaceutical and agrochemical industries due to their unique properties conferred by the fluorine atom. Studies have focused on the synthesis of various fluorinated heterocycles through methods such as rhodium(III)-catalyzed C-H activation, demonstrating their broad applicability in creating biologically active compounds. These efforts underscore the role of fluorinated compounds in designing more effective and selective drugs and agrochemicals (Wu et al., 2017).
Fluorine in Organic Synthesis
The introduction of fluorine atoms into organic molecules has been a subject of extensive study, highlighting fluorine's significant impact on the properties of compounds in science and technology. Research has delved into various fluorinating agents and methodologies for C-F bond formation and activation, illustrating the versatility and importance of fluorine in organic synthesis. Such advancements contribute to the development of new fluorinated materials with applications ranging from pharmaceuticals to specialized industrial products (Amii & Uneyama, 2009).
Fluorine-Substituted Compounds in Drug Design
High-level computational and experimental studies on the effects of substituting a hydroxyl group with a fluorine atom in molecules like D-glucose have shown that such substitutions can significantly impact the molecule's biochemical and biological activity. This research indicates that fluorine-substituted compounds can mimic the structural and electronic properties of their non-fluorinated counterparts while offering enhanced stability and reactivity, making them promising candidates for drug design and development (Hoffmann & Rychlewski, 2001).
Propiedades
IUPAC Name |
4-fluoro-1,3-dihydroinden-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUBNRHGOGIMCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633269 |
Source


|
| Record name | 4-Fluoro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1210824-58-0 |
Source


|
| Record name | 4-Fluoro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














